molecular formula C16H16O B8553058 2-(2-Methylphenyl)-1-phenylpropan-1-one CAS No. 53423-27-1

2-(2-Methylphenyl)-1-phenylpropan-1-one

Cat. No.: B8553058
CAS No.: 53423-27-1
M. Wt: 224.30 g/mol
InChI Key: XSOVNHZUZFPETI-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1-phenylpropan-1-one is a substituted propanone derivative featuring two aromatic rings: a phenyl group at the C1 position and a 2-methylphenyl group at the C2 position. This compound belongs to the ketone family, characterized by a carbonyl group (C=O) flanked by aromatic substituents. The methyl group at the ortho position of the second phenyl ring introduces steric hindrance and electronic effects, influencing its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

53423-27-1

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(2-methylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O/c1-12-8-6-7-11-15(12)13(2)16(17)14-9-4-3-5-10-14/h3-11,13H,1-2H3

InChI Key

XSOVNHZUZFPETI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-(2-Methylphenyl)-1-phenylpropan-1-one and related compounds:

Compound Name Substituents Functional Groups Key Structural Features Reference
This compound Phenyl (C1), 2-methylphenyl (C2) Ketone Steric hindrance from ortho-methyl group N/A
2-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-methylphenyl (C1), methylamino (C2) Ketone, amine CNS stimulant; Schedule I controlled
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-ethylphenyl (C1), methyl (C2) Ketone Para-ethyl group enhances hydrophobicity
1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one 2-hydroxy-5-methylphenyl (C1), 2-methylphenyl (C3), conjugated double bond α,β-unsaturated ketone Hydrogen bonding via hydroxyl group

Key Observations :

  • Hydrogen Bonding: Chalcone derivatives like the α,β-unsaturated ketone in exhibit enhanced solubility in polar solvents due to hydroxyl groups, unlike non-polar this compound.
  • Bioactivity: Amino-substituted analogs (e.g., 2-(ethylamino)-1-phenylpropan-1-one) are psychoactive and regulated under international drug control treaties, whereas this compound lacks documented psychoactivity .
Physicochemical Properties
Property This compound (Predicted) 1-(4-Ethylphenyl)-2-methylpropan-1-one 2-(Methylamino)-1-(3-methylphenyl)propan-1-one
Molecular Formula C₁₆H₁₆O C₁₂H₁₆O C₁₁H₁₅NO
Melting Point ~80–90°C (estimated) Not reported 148–150°C
Solubility Low in water; soluble in organic solvents Insoluble in water Hydrochloride salt: soluble in polar solvents
LogP (Lipophilicity) ~3.5 (estimated) ~3.8 ~2.1 (free base)

Notes:

  • The higher logP of 1-(4-Ethylphenyl)-2-methylpropan-1-one reflects increased hydrophobicity from the para-ethyl group compared to the ortho-methyl substituent in the target compound.
  • Amino-substituted derivatives (e.g., cathinones) often form hydrochloride salts to improve solubility, a feature absent in non-aminated ketones .

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